molecular formula C16H12Cl2O4S B2717800 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate CAS No. 331460-77-6

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate

Cat. No.: B2717800
CAS No.: 331460-77-6
M. Wt: 371.23
InChI Key: TWRUMAROCHYCQN-WEVVVXLNSA-N
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Description

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate is a chemical compound with the molecular formula C16H12Cl2O4S. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a methanesulfonate group attached to a phenyl ring, which is further connected to a dichlorophenyl group through a prop-2-enoyl linkage.

Preparation Methods

The synthesis of 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives, depending on the reducing agent used.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate can be compared with other similar compounds, such as:

  • 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl acetate
  • 4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl benzoate

These compounds share a similar core structure but differ in the substituent attached to the phenyl ring. The methanesulfonate group in this compound provides unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.

Properties

IUPAC Name

[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4S/c1-23(20,21)22-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUMAROCHYCQN-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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